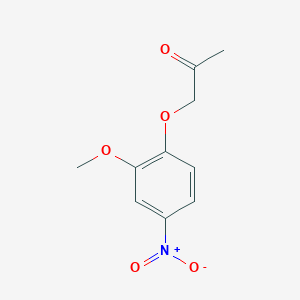

1-(2-Methoxy-4-nitrophenoxy)-2-propanone

Description

Properties

Molecular Formula |

C10H11NO5 |

|---|---|

Molecular Weight |

225.20 g/mol |

IUPAC Name |

1-(2-methoxy-4-nitrophenoxy)propan-2-one |

InChI |

InChI=1S/C10H11NO5/c1-7(12)6-16-9-4-3-8(11(13)14)5-10(9)15-2/h3-5H,6H2,1-2H3 |

InChI Key |

TUWWMLROWXCNDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])OC |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 1-(2-Methoxy-4-nitrophenoxy)-2-propanone lies in its interaction with biological systems. Recent studies have highlighted its effectiveness as an antagonist at the κ-opioid receptor, showing promise for treating conditions such as depression, anxiety, and schizophrenia. For instance, a study reported that the compound inhibited agonist-stimulated [^35S]GTPγS binding at various opioid receptors with specific inhibition constants (K_e) indicating its potency:

Table 1: Pharmacological Activity of this compound

| Receptor Type | Binding Affinity (K_e) |

|---|---|

| μ | 69 ± 14 nM |

| δ | 625 ± 120 nM |

| κ | 1.85 ± 0.51 nM |

Additionally, compounds structurally related to this compound have been evaluated for their antifungal properties against Candida albicans, showing significant inhibitory effects with IC50 values ranging from 8.1 to 43.8 μM . Such findings underscore the compound's potential as a therapeutic agent in treating fungal infections.

Material Science Applications

In material science, derivatives of phenolic compounds like this compound are utilized to enhance the properties of polymers and coatings. These compounds are known for improving thermal stability and flame resistance in plastics and adhesives. The incorporation of such compounds can lead to materials that are not only more durable but also safer under high-temperature conditions .

Case Study: Flame Retardant Properties

A study demonstrated that incorporating m-aryloxy phenols into polymer matrices significantly improved their flame retardant properties, making them suitable for applications where fire safety is critical .

Agricultural Chemistry Applications

The agricultural sector has also seen applications for this compound, particularly as a potential herbicide. Research indicated that m-aryloxy phenols exhibit selective herbicidal activity, effectively controlling weed populations without harming crop yields .

Table 2: Herbicidal Efficacy of Phenolic Compounds

| Compound | Control Effect on Weeds | Selectivity |

|---|---|---|

| m-Aryloxy Phenol Derivative | Good | High |

This selectivity is crucial for sustainable agricultural practices, allowing farmers to manage weeds while preserving their crops.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 1-(2-Methoxy-4-nitrophenoxy)-2-propanone are heavily influenced by its substituent arrangement. Below is a comparison with key analogues:

1-(4-Methoxyphenyl)-2-propanone (CAS 122-84-9)

- Structure: Lacks the nitro group and phenoxy linkage; methoxy group is para-substituted on the phenyl ring.

- Molecular Formula : C₁₀H₁₂O₂; MW : 164.20 g/mol .

- Applications : Widely used as a flavoring agent (anisic odor) in food and cosmetics .

- Key Differences :

1-(3',4'-Dimethoxyphenyl)-2-propanone

- Structure : Two methoxy groups (3' and 4' positions) on the phenyl ring.

- Molecular Formula : C₁₁H₁₄O₃; MW : 194.23 g/mol .

- Applications : Pharmaceutical intermediate (e.g., synthesis of vasodilators) .

- Reduced steric hindrance compared to the nitro-substituted target compound .

1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine hydrochloride

Physicochemical Properties

Reactivity and Degradation Pathways

- Stability under acidic conditions is likely lower than non-nitro analogues due to electron-withdrawing effects .

- 1-(4-Methoxyphenyl)-2-propanone: Degrades via oxidative pathways, forming simpler aromatic compounds without nitro byproducts .

Preparation Methods

Direct Nitration of 2-Methoxyphenol

Nitration of 2-methoxyphenol introduces a nitro group at the para position relative to the methoxy group, leveraging the directing effects of the hydroxyl and methoxy substituents. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves selective nitration. The reaction proceeds as:

Yields typically exceed 70%, though over-nitration or isomer formation necessitates careful temperature control.

Chlorination-Nitration Sequential Approach

An alternative method involves chlorinating 4-nitrophenol followed by methoxylation. For example, 4-nitrophenol reacts with N-chloro-N-(benzenesulfonyl)benzenesulfonamide in acetonitrile to yield 2-chloro-4-nitrophenol, which undergoes methoxy substitution via nucleophilic aromatic substitution (SNAr) with sodium methoxide. This route offers regioselectivity but requires harsh conditions.

Alkylation of 2-Methoxy-4-Nitrophenol with Propanone Derivatives

The coupling of 2-methoxy-4-nitrophenol with a propanone-bearing electrophile forms the target compound. Two predominant strategies emerge:

Reaction with Bromoacetone in Dipolar Aprotic Solvents

Bromoacetone (1-bromo-2-propanone) reacts with the phenoxide ion of 2-methoxy-4-nitrophenol in acetone or ethylene glycol dimethyl ether under reflux. The base (e.g., K₂CO₃) deprotonates the phenol, enhancing nucleophilicity for an SN2 attack on bromoacetone:

Key parameters:

Mitsunobu Reaction for Ether Formation

While less common, the Mitsunobu reaction couples 2-methoxy-4-nitrophenol with 2-propanol derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids harsh bases but incurs higher costs due to reagent expenses.

Nitro Group Introduction Post-Alkylation

For substrates where nitro group stability is a concern, nitration may follow propanone coupling:

Friedel-Crafts Acylation and Subsequent Nitration

1-(2-Methoxyphenoxy)-2-propanone undergoes nitration using fuming HNO₃ in acetic anhydride. The electron-donating methoxy group directs nitration to the para position, yielding the desired product. However, competing side reactions (e.g., oxidation of the ketone) necessitate low temperatures (0–10°C) and short reaction times.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Bromoacetone alkylation | Reflux in acetone, KI | 80–85% | Cost-effective, scalable | Requires halogenated acetone |

| Mitsunobu reaction | DEAD, PPh₃, THF | 70–75% | Mild conditions, no base | Expensive reagents, poor scalability |

| Post-alkylation nitration | HNO₃, Ac₂O, 0°C | 65–70% | Avoids sensitive nitro precursors | Risk of ketone oxidation |

Optimization Strategies and Challenges

Solvent Selection

Dipolar aprotic solvents like acetone enhance nucleophilicity of the phenoxide ion, while glymes (e.g., ethylene glycol dimethyl ether) improve solubility of aromatic intermediates. Tetrahydrofuran (THF) is avoided due to peroxide formation risks under reflux.

Catalysis and Reaction Kinetics

Adding 50 mol% KI accelerates reactions with chloroacetone, reducing reaction time from 12 hours to 6 hours. Excess base (2 eq. K₂CO₃) ensures complete phenoxide formation but may promote hydrolysis of bromoacetone.

Purification Techniques

Crude product purification involves:

-

Liquid-liquid extraction : Ethyl acetate/water separates unreacted phenol.

-

Column chromatography : Silica gel with hexane/ethyl acetate (4:1) removes di-alkylated byproducts.

-

Recrystallization : Methanol/water mixtures yield high-purity crystals (>98%).

Emerging Methodologies

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methoxy-4-nitrophenoxy)-2-propanone, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves a multi-step approach:

Phenolic Precursor Preparation : Start with 2-methoxy-4-nitrophenol. Introduce a propanone moiety via nucleophilic substitution or coupling reactions.

Ketone Functionalization : React the phenolic intermediate with 2-bromopropanone or chloroacetone under alkaline conditions to form the ether linkage.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

Optimization strategies:

- Temperature Control : Maintain 60–80°C during etherification to balance reaction rate and side-product formation.

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Yield Improvement : Recrystallize the final product from ethanol/water mixtures to achieve >90% purity.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

Q. What are the primary safety considerations when handling this compound, and what personal protective equipment (PPE) is essential?

Methodological Answer:

- Hazards : Based on structurally similar nitroaromatics, anticipate skin/eye irritation (GHS Category 2) and respiratory sensitization (H335) .

- PPE Requirements :

- Respiratory : Use N95 masks or fume hoods to avoid inhalation of dust/aerosols.

- Skin : Nitrile gloves and lab coats; avoid direct contact.

- Eyes : Safety goggles with side shields.

- Emergency Protocols :

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and observed NMR chemical shifts in this compound?

Methodological Answer:

- Solvent Effects : Compare experimental shifts in deuterated DMSO vs. CDCl₃; aromatic protons may deshield in polar aprotic solvents.

- Tautomerism : Investigate keto-enol equilibria using variable-temperature NMR (e.g., at −40°C to stabilize enol form).

- Impurity Analysis : Run high-resolution MS to detect trace isomers (e.g., 4-methoxy-2-nitrophenoxy derivatives) .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts and cross-validate assignments .

Q. What strategies can be employed to investigate the stability of this compound under various pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies :

- pH Variation : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 254 nm. Expect nitro group reduction under acidic conditions.

- Thermal Stress : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Use Arrhenius modeling to predict shelf life.

- Degradation Product Identification : Isolate by-products using preparative TLC and characterize via LC-MS/MS. Nitro-to-amine conversion is a likely pathway .

Q. How can researchers differentiate between isomeric byproducts formed during synthesis using chromatographic methods?

Methodological Answer:

- HPLC Optimization :

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of acetonitrile (0.1% formic acid) and water (0.1% formic acid) from 30% to 70% over 20 min.

- Detection : UV at 280 nm (nitro group absorption). Isomers (e.g., 3-methoxy vs. 4-methoxy derivatives) will exhibit distinct retention times (~12 vs. 14 min) .

- Chiral Separation : Use a Chiralpak IA column for enantiomeric resolution if asymmetric centers are present .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.